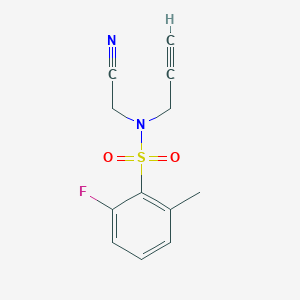![molecular formula C18H19ClN2O3 B6625175 N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide](/img/structure/B6625175.png)
N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide, also known as AMMC, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. AMMC belongs to the class of benzamides and has been shown to exhibit promising activity against a variety of diseases.
Mecanismo De Acción
The mechanism of action of N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In inflammatory cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to inhibit the production of inflammatory cytokines by blocking the activation of specific signaling pathways. In bacterial cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to exhibit a variety of biochemical and physiological effects. In cancer cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of histone deacetylases. In inflammatory cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of specific signaling pathways. In bacterial cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to disrupt the bacterial cell membrane, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide in lab experiments is its broad spectrum of activity against a variety of diseases. Another advantage is its relatively low toxicity compared to other compounds with similar activity. One limitation of using N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide research. One direction is to investigate its potential as a cancer therapy in vivo. Another direction is to investigate its potential as an anti-inflammatory agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide and to identify potential side effects and toxicity.
Métodos De Síntesis
The synthesis of N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to produce 3-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with N-(3-acetamido-4-methoxyphenyl)methylamine to produce N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide. The overall yield of the synthesis is approximately 60%.
Aplicaciones Científicas De Investigación
N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to exhibit activity against a variety of diseases, including cancer, inflammation, and bacterial infections. In cancer research, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In bacterial infection research, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to exhibit antibacterial activity against a variety of bacterial strains.
Propiedades
IUPAC Name |
N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11-14(5-4-6-15(11)19)18(23)20-10-13-7-8-17(24-3)16(9-13)21-12(2)22/h4-9H,10H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBZWQZXQZFIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NCC2=CC(=C(C=C2)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide](/img/structure/B6625096.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625104.png)
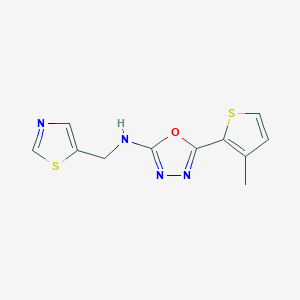
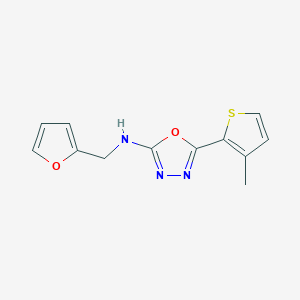
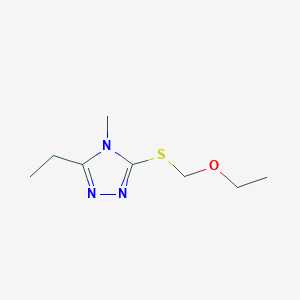
![1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6625129.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
![2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid](/img/structure/B6625146.png)
![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)
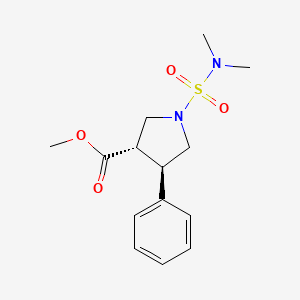


![4-cyclopropyl-N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-2-methylpyrimidine-5-carboxamide](/img/structure/B6625169.png)
